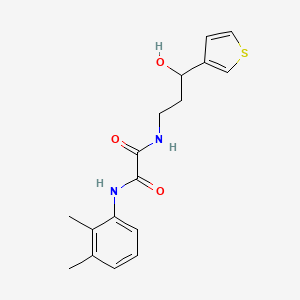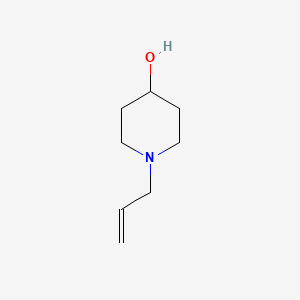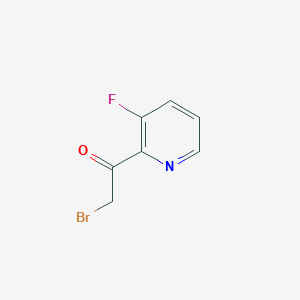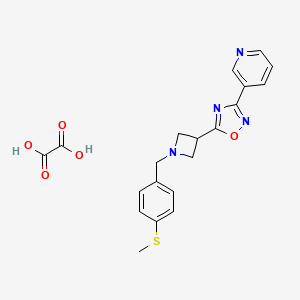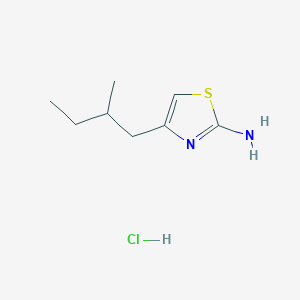
4-(2-Methylbutyl)-1,3-thiazol-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or uses .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the molecular structure of the compound, including the arrangement of atoms, types of bonds, molecular geometry, and electronic structure .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound, such as melting point, boiling point, solubility, density, refractive index, and specific rotation .科学的研究の応用
Corrosion Inhibition
Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for metals in acidic environments. For example, a study demonstrated that 2-amino-4-methyl-thiazole serves as an effective corrosion inhibitor for mild steel in HCl solution, suggesting the potential of thiazole compounds in protective coatings to prevent metal corrosion (Yüce et al., 2014).
Antimicrobial and Antitumor Activity
The structural motif of thiazole is prominent in medicinal chemistry due to its biological activity. Studies have synthesized and analyzed thiazole derivatives for their antimicrobial and antitumor properties, indicating the versatility of these compounds in developing new therapeutic agents. For instance, certain Schiff bases derived from 1,3,4-thiadiazole compounds exhibited antimicrobial and antitumor activities, highlighting the potential of thiazole derivatives in pharmaceutical research (Gür et al., 2020).
Environmental and Industrial Applications
The utility of thiazole derivatives extends to environmental and industrial applications, such as the synthesis of corrosion inhibitors for copper, showcasing the compound's potential in materials science and engineering. Research into thiazoles as corrosion inhibitors for copper in acidic solutions exemplifies the application of these compounds in prolonging the life of metal components in harsh environments (Farahati et al., 2019).
Chemical Synthesis and Catalysis
Thiazole compounds are also pivotal in chemical synthesis and catalysis, offering routes to various chemical transformations. The development of catalytic methods using thiazolium carbene-based catalysts for the N-formylation and N-methylation of amines with CO2 as the carbon source exemplifies the role of thiazole derivatives in sustainable chemistry (Das et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-methylbutyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-3-6(2)4-7-5-11-8(9)10-7;/h5-6H,3-4H2,1-2H3,(H2,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORRBYJKHQUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CSC(=N1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

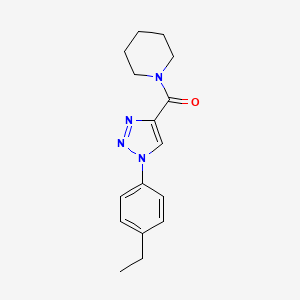
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
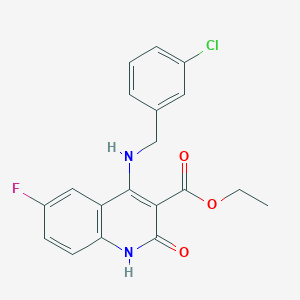
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2390275.png)
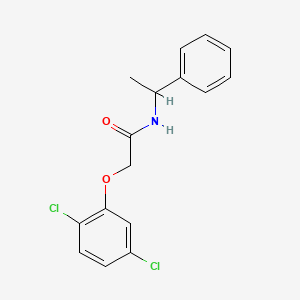
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)

